N-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-(furan-2-yl)ethyl}-N'-[(4-methylphenyl)methyl]ethanediamide
Description
The compound N-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-(furan-2-yl)ethyl}-N'-[(4-methylphenyl)methyl]ethanediamide is a structurally complex molecule featuring a piperazine core substituted with a 2-fluorophenyl group, a furan-2-yl moiety, and an ethanediamide linker bridging to a 4-methylbenzyl group. The ethanediamide (oxamide) linker in this compound may enhance hydrogen-bonding interactions with biological targets, while the 2-fluorophenyl and furyl groups contribute to lipophilicity and electronic effects .
Properties
IUPAC Name |
N'-[2-[4-(2-fluorophenyl)piperazin-1-yl]-2-(furan-2-yl)ethyl]-N-[(4-methylphenyl)methyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29FN4O3/c1-19-8-10-20(11-9-19)17-28-25(32)26(33)29-18-23(24-7-4-16-34-24)31-14-12-30(13-15-31)22-6-3-2-5-21(22)27/h2-11,16,23H,12-15,17-18H2,1H3,(H,28,32)(H,29,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEPFWTKCIVRRLZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)C(=O)NCC(C2=CC=CO2)N3CCN(CC3)C4=CC=CC=C4F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29FN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound N-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-(furan-2-yl)ethyl}-N'-[(4-methylphenyl)methyl]ethanediamide, often referred to as a piperazine derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the compound's biological activity, including its pharmacological effects, mechanisms of action, and relevant research findings.
Molecular Characteristics
The compound is characterized by the following molecular properties:
| Property | Value |
|---|---|
| Molecular Formula | C21H28FN3O2 |
| Molecular Weight | 357.47 g/mol |
| LogP | 1.577 |
| Hydrogen Bond Acceptors | 5 |
| Hydrogen Bond Donors | 1 |
| Polar Surface Area | 52.58 Ų |
The biological activity of the compound primarily involves its interaction with various neurotransmitter receptors, particularly serotonin and dopamine receptors. These interactions modulate neurotransmission pathways, which can result in significant pharmacological effects.
Receptor Binding Studies
Research indicates that the compound exhibits affinity for serotonin and dopamine receptors, which are critical in regulating mood, cognition, and behavior. The modulation of these receptors may lead to therapeutic effects in conditions such as depression and anxiety disorders.
Efficacy Against Cancer Cells
Recent studies have highlighted the compound's potential efficacy against cancer cells. For instance, a study involving similar piperazine derivatives demonstrated significant cytotoxic effects on human breast cancer cells with an IC50 value comparable to established chemotherapeutic agents like Olaparib .
Table: Comparative IC50 Values
| Compound | IC50 (μM) |
|---|---|
| This compound | 18 |
| Olaparib | 57.3 |
Antimicrobial Activity
In addition to its anticancer properties, the compound has shown promising antimicrobial activity. Research has indicated that similar derivatives possess significant antibacterial properties against various microorganisms, outperforming traditional antibiotics like ampicillin .
Study on Anticancer Effects
A notable study investigated the effect of piperazine derivatives on breast cancer cell lines. The compounds were tested for their ability to inhibit PARP1 activity, a crucial enzyme involved in DNA repair mechanisms. The results indicated that compounds similar to this compound significantly inhibited PARP1 activity and induced apoptosis in cancer cells .
Study on Neurotransmitter Modulation
Another significant study focused on the neuropharmacological effects of piperazine derivatives. The findings suggested that these compounds could enhance serotonin receptor activity, leading to improved mood and cognitive function in animal models.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features and Substituent Effects
Piperazine Core Modifications
- Target Compound: The piperazine ring is substituted at the 4-position with a 2-fluorophenyl group.
- Compound (N-(4-Methoxyphenyl)-N′-{2-[4-(4-methylbenzoyl)-1-piperazinyl]ethyl}ethanediamide) : The piperazine here bears a 4-methylbenzoyl group, which is electron-donating and bulkier than 2-fluorophenyl. This may reduce blood-brain barrier penetration compared to the target compound .
- Compound (3h: 3-[4-(2-Fluorophenyl)piperazin-1-yl]propyl methanesulphonate): Shares the 2-fluorophenyl substituent but uses a propyl methanesulphonate linker instead of ethanediamide.
Linker and Side Chain Variations
- Target Compound : The ethanediamide linker connects the piperazine-ethyl-furan moiety to a 4-methylbenzyl group. This linker may facilitate hydrogen bonding with target proteins, improving binding specificity .
- Compound (7o: 5-(4-(2,4-dichlorophenyl)piperazin-1-yl)-N-(4-(pyridin-2-yl)phenyl)pentanamide) : Uses a pentanamide linker and a pyridylphenyl side chain. The dichlorophenyl group enhances lipophilicity, while the pyridyl group may engage in π-π interactions at receptor sites .
- Compound (N-{2-[4-(2-Methoxyphenyl)piperazin-1-yl]ethyl}-4-nitro-N-(2-pyridyl)benzamide) : Features a benzamide linker and nitro group, which could confer oxidative stability but reduce solubility. The methoxyphenyl substituent is electron-donating, contrasting with the target’s fluorophenyl .
Pharmacological Implications
Piperazine derivatives are often tailored for receptor selectivity:
- Dopamine D3 Receptor Selectivity : highlights that dichlorophenyl-piperazine derivatives (e.g., 7o) exhibit high D3 receptor affinity. The target compound’s 2-fluorophenyl group may similarly enhance D3 binding, while the furan ring could modulate selectivity over D2 receptors .
- Serotonin Receptor Interactions : Compounds with methoxyphenyl or pyridyl groups (e.g., ) often target 5-HT1A/2A receptors. The target’s fluorophenyl and ethanediamide linker may shift selectivity toward dopaminergic pathways .
- Metabolic Stability: The fluorine atom in the target compound likely reduces oxidative metabolism, extending half-life compared to non-halogenated analogs like ’s 4-methylbenzoyl derivative .
Data Table: Key Structural and Functional Comparisons
Q & A
Q. What are the key synthetic challenges in preparing this compound, and how can reaction conditions be optimized to improve yields?
The compound’s synthesis involves multi-step organic reactions, including:
- Piperazine ring formation with fluorophenyl and furyl substituents.
- Amide coupling between the ethanediamide backbone and substituted aromatic groups.
Challenges include steric hindrance from the bulky furan-2-yl and 4-methylbenzyl groups, which may reduce coupling efficiency. Optimization strategies: - Use coupling agents like HATU or EDCI to enhance amide bond formation .
- Employ microwave-assisted synthesis to accelerate reactions and improve yields .
- Purify intermediates via column chromatography with gradients of methanol/dichloromethane to isolate stereoisomers .
Q. What spectroscopic methods are recommended for structural validation, and how can impurities be quantified?
- NMR : ¹H/¹³C NMR to confirm the piperazine ring (δ 2.5–3.5 ppm for N–CH₂ groups), fluorophenyl aromatic protons (δ 7.0–7.5 ppm), and furan protons (δ 6.2–7.4 ppm) .
- HRMS : To verify the molecular ion peak (calculated m/z ~529.2 for C₂₈H₂₈FN₅O₃) .
- HPLC-PDA : Use a C18 column with acetonitrile/water (0.1% TFA) to quantify impurities; adjust retention times based on logP (~3.5 predicted) .
Q. How can solubility and stability be assessed for in vitro assays?
- Solubility : Screen in DMSO (primary solvent) and PBS (pH 7.4) using nephelometry. If insoluble, use cyclodextrin-based formulations .
- Stability : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with LC-MS monitoring. The fluorophenyl group may hydrolyze under acidic conditions, requiring pH-controlled buffers .
Advanced Research Questions
Q. How can molecular docking and dynamics simulations guide target identification for this compound?
- Target Prediction : Use SwissTargetPrediction or AutoDock Vina to prioritize receptors like dopamine D3 (PDB: 3PBL) or 5-HT₁A (PDB: 7E2Z), given the piperazine moiety’s affinity for neurotransmitter receptors .
- Binding Mode Analysis : Simulate interactions of the fluorophenyl group with hydrophobic pockets (e.g., Leu 2.65 in D3 receptors) and the ethanediamide backbone with polar residues (e.g., Asp 3.32) .
- Free Energy Calculations : Apply MM-GBSA to estimate binding affinity (ΔG ~ -10 kcal/mol suggests nanomolar potency) .
Q. What strategies resolve contradictions in receptor binding vs. functional assay data?
Example: If the compound shows high D2R binding (Ki = 20 nM) but low cAMP inhibition (EC₅₀ > 1 µM):
- Allosteric Modulation : Perform Schild analysis to test for non-competitive antagonism .
- β-Arrestin Recruitment : Use BRET assays to determine biased signaling (e.g., Tango™ kit for arrestin vs. G-protein pathways) .
- Metabolite Interference : Check for CYP3A4-mediated degradation via LC-MS metabolomics .
Q. How can structure-activity relationships (SAR) be systematically explored for derivatives?
-
Core Modifications :
-
Synthetic Feasibility : Prioritize modifications with synthetic accessibility scores (SAS) < 5 using AiZynthFinder .
Q. What in vivo models are appropriate for evaluating pharmacokinetics and brain penetration?
- Pharmacokinetics : Administer 10 mg/kg IV/PO in Sprague-Dawley rats; calculate AUC₀–24h (>500 ng·h/mL suggests oral bioavailability) .
- BBB Penetration : Use in situ perfusion to measure logBB (>0.3 indicates CNS entry). The compound’s MW (~529) and TPSA (~75 Ų) may limit passive diffusion, requiring P-gp efflux inhibition (e.g., co-administer elacridar) .
Q. How can off-target effects be minimized while retaining target potency?
- Selectivity Screening : Profile against 50 GPCRs/kinases (Eurofins Panlabs). If hERG inhibition (IC₅₀ < 10 µM), replace the piperazine with a piperidine ring .
- Prodrug Design : Mask the ethanediamide as an ethyl ester to reduce plasma protein binding (PPB < 90%) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
